Cas no 115055-85-1 (4-Bromobenzylzinc bromide, 0.50 M in THF)

4-Bromobenzylzinc bromide, 0.50 M in THF 化学的及び物理的性質
名前と識別子
-
- 4-BROMOBENZYLZINC BROMIDE
- 1-Bromo-4-methylbenzene zinc complex
- 4-bromobenzylzinc bromide solution
- 4-Bromobenzylzinc bromide solution 0.5 in THF
- 4-BroMobenzylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- Bromo[(4-bromophenyl)methyl]zinc
- 4-Bromobenzylzinc bromide, 0.50 M in THF
- 4-BroMobenzylzinc broMide solution 0.5 M in THF
- 4-BROMOBENZYLZINC BROMIDE, 0.5M SOLUTION IN TETRAHYDROFURAN
- 4-Bromobenzylzinc bromide, Packaged under Argon in resealable ChemSeal? bottles
- 4-BroMobenzylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- 115055-85-1
- 1-bromo-4-methanidylbenzene;bromozinc(1+)
- 4-Bromobenzylzinc bromide 0.5 M in Tetrahydrofuran
- MFCD01311435
- AKOS016018001
- (4-bromobenzyl)zinc(II) bromide
- Zinc, bromo[(4-bromophenyl)methyl]-
- 4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles
-
- MDL: MFCD01311435
- インチ: InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q;;+1/p-1
- InChIKey: OTAVRODKVBEMEE-UHFFFAOYSA-M
- ほほえんだ: C=C1C=C[C](C=C1)Br.[Br-].[Zn+]
計算された属性
- せいみつぶんしりょう: 311.81300
- どういたいしつりょう: 311.81277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 70
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.015 g/mL at 25 °C
- ふってん: 183.8°C at 760 mmHg
- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
- PSA: 0.00000
- LogP: 3.60790
- 濃度: 0.5 M in THF
- かんど: Air Sensitive
- ようかいせい: 未確定
4-Bromobenzylzinc bromide, 0.50 M in THF セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H302-H319-H335-H351
- 警告文: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- 危険物輸送番号:UN 2056 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-14-19-36/37-40
- セキュリティの説明: S16
-
危険物標識:
- セキュリティ用語:S16-26-33-36
- リスク用語:R14
- 危険レベル:4.3
- ちょぞうじょうけん:2-8°C
4-Bromobenzylzinc bromide, 0.50 M in THF 税関データ
- 税関コード:29319090
4-Bromobenzylzinc bromide, 0.50 M in THF 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-226547-50 ml |
4-Bromobenzylzinc bromide solution, |
115055-85-1 | 50 ml |
¥1512.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B920271-50ml |
4-Bromobenzylzinc bromide solution |
115055-85-1 | 0.5M in THF | 50ml |
¥2,760.30 | 2022-09-29 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 499463-50ML |
4-Bromobenzylzinc bromide, 0.50 M in THF |
115055-85-1 | 0.5M in THF | 50ML |
¥2315.14 | 2022-02-24 | |
A2B Chem LLC | AA20249-50ml |
Zinc, bromo[(4-bromophenyl)methyl]- |
115055-85-1 | 50ml |
$389.00 | 2024-04-20 | ||
TRC | B010775-10mL |
4-Bromobenzylzinc bromide, 0.50 M in THF |
115055-85-1 | 10mL |
135.00 | 2021-08-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58662-50ml |
4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
115055-85-1 | 50ml |
¥4049.00 | 2023-04-13 | ||
TRC | B010775-5mL |
4-Bromobenzylzinc bromide, 0.50 M in THF |
115055-85-1 | 5mL |
85.00 | 2021-08-18 | ||
Fluorochem | 213896-100ml |
4-Bromobenzylzinc bromide 0.5 M in Tetrahydrofuran |
115055-85-1 | 100ml |
£574.00 | 2022-02-28 | ||
A2B Chem LLC | AA20249-100ml |
Zinc, bromo[(4-bromophenyl)methyl]- |
115055-85-1 | 100ml |
$627.00 | 2024-04-20 | ||
abcr | AB356138-50ml |
4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
115055-85-1 | 50ml |
€215.00 | 2025-02-18 |
4-Bromobenzylzinc bromide, 0.50 M in THF 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-Bromobenzylzinc bromide, 0.50 M in THFに関する追加情報
4-Bromobenzylzinc bromide, 0.50 M in THF: A Key Reagent in Modern Chemical Synthesis and Medicinal Chemistry
4-Bromobenzylzinc bromide, 0.50 M in THF, is a highly specialized organometallic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. This reagent, characterized by its high concentration in tetrahydrofuran (THF), serves as a versatile intermediate in the preparation of complex molecular structures. The compound's unique properties make it particularly valuable for facilitating cross-coupling reactions, which are fundamental to the synthesis of a wide array of biologically active molecules.
The molecular structure of 4-Bromobenzylzinc bromide consists of a benzyl group attached to a zinc center, with a bromine atom substituent on the aromatic ring. This configuration allows for efficient participation in various synthetic transformations, particularly in the Suzuki-Miyaura and Negishi coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel therapeutic agents. The presence of the bromine atom further enhances its utility by providing a handle for further functionalization via palladium-catalyzed reactions.
In recent years, the demand for high-purity organometallic reagents has surged due to their indispensable role in pharmaceutical research. The formulation of 4-Bromobenzylzinc bromide, 0.50 M in THF, ensures that researchers have access to a concentrated solution that minimizes the need for dilution and maximizes reaction efficiency. This concentration is particularly advantageous in large-scale synthesis where time and resource optimization are critical.
The use of THF as the solvent is not arbitrary; it is chosen for its ability to stabilize organometallic species and enhance reaction kinetics. Tetrahydrofuran is an excellent solvent for this purpose due to its ability to solvate both organic and inorganic components effectively. This property makes it an ideal medium for maintaining the stability of 4-Bromobenzylzinc bromide during storage and reaction conditions.
Recent advancements in medicinal chemistry have highlighted the importance of cross-coupling reactions in drug discovery. For instance, studies have demonstrated that compounds derived from Suzuki-Miyaura couplings exhibit potent biological activities, making them attractive candidates for therapeutic development. The efficiency of these reactions often hinges on the quality and purity of the organometallic reagents used. 4-Bromobenzylzinc bromide, 0.50 M in THF, has been employed in several such studies, contributing to the synthesis of novel molecules with potential therapeutic applications.
The preparation and handling of organometallic compounds require stringent conditions to prevent degradation. The concentration of 0.50 M ensures that the reagent remains active while minimizing the risks associated with handling highly reactive species. This balance is crucial for maintaining reaction yields and ensuring reproducibility across different experimental setups.
In addition to its role in pharmaceutical synthesis, 4-Bromobenzylzinc bromide, 0.50 M in THF, finds applications in materials science and polymer chemistry. Its ability to facilitate carbon-carbon bond formation makes it a valuable tool for constructing complex polymers with tailored properties. These materials can range from advanced coatings to specialty plastics, each benefiting from the precise control offered by cross-coupling reactions.
The chemical industry has also recognized the importance of such specialized reagents in streamlining synthetic processes. By providing pre-concentrated solutions like this one, manufacturers enable chemists to focus more on optimizing reaction conditions rather than on preparing reagents from scratch. This efficiency is particularly valuable in industrial settings where large-scale production demands precision and consistency.
The environmental impact of chemical synthesis is another area where high-quality reagents like 4-Bromobenzylzinc bromide, 0.50 M in THF, contribute positively. By improving reaction yields and minimizing waste, these compounds help reduce the overall footprint of synthetic processes. This aligns with broader efforts within the chemical industry to develop more sustainable practices.
In conclusion, 4-Bromobenzylzinc bromide, 0.50 M in THF, is a cornerstone reagent in modern chemical synthesis and medicinal chemistry. Its unique properties and versatility make it indispensable for facilitating cross-coupling reactions, which are central to constructing complex molecular structures used in drug development and materials science. As research continues to uncover new applications for organometallic compounds, this reagent will undoubtedly remain a key player in advancing chemical innovation.
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